Ethylenediaminetetra(methylenephosphonic acid)

説明

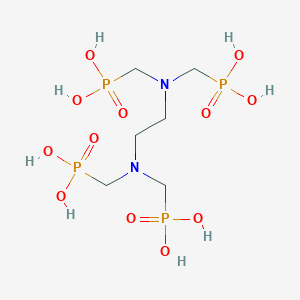

Structure

3D Structure

特性

IUPAC Name |

[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H20N2O12P4/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDRPXJGHKJRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20N2O12P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061689 | |

| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | (Ethylenedinitrilo)-tetramethylenephosphonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1429-50-1, 15142-96-8, 22036-77-7, 61827-49-4 | |

| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Ethylenedinitrilo)-tetramethylenephosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masquol P 430NA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015142968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022036777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasodium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P',P'',P'''-[1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrasodium tetrahydrogen [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEXIDRONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4CP8RSX7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethylenediaminetetra(methylenephosphonic acid) (EDTMP)

For Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetra(methylenephosphonic acid), or EDTMP, is a versatile and powerful chelating agent belonging to the phosphonate family. As the phosphonate analogue of the well-known ethylenediaminetetraacetic acid (EDTA), EDTMP exhibits superior properties in various industrial and medical applications.[1] This technical guide provides a comprehensive overview of EDTMP, including its chemical and physical properties, synthesis, mechanisms of action, and key applications, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

EDTMP is a nitrogenous organic polyphosphonic acid that presents as a white crystalline powder at room temperature.[2] It has a melting point in the range of 215-217°C.[2] While its solubility in water is limited (less than 5% at room temperature), it readily dissolves in ammonia.[2] The sodium salts of EDTMP, on the other hand, demonstrate good solubility in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₂₀N₂O₁₂P₄ | [3] |

| Molecular Weight | 436.12 g/mol | [2][3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 215-217 °C | [2] |

| Solubility in Water | < 5% at room temperature | [2] |

| Solubility | Readily dissolves in ammonia | [2] |

| CAS Number | 1429-50-1 | [3] |

Synthesis of EDTMP

EDTMP is typically synthesized via a modified Mannich-type reaction involving phosphorous acid, ethylenediamine, and formaldehyde in the presence of hydrochloric acid.

Experimental Protocol: Laboratory-Scale Synthesis of EDTMP

This protocol is adapted from a method used in the preparation of radiopharmaceuticals.

Materials:

-

Phosphorous acid

-

Ethylenediamine

-

Formaldehyde (37% solution)

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a mixture of 100 mL of deionized water and 50 mL of concentrated hydrochloric acid.

-

To this acidic mixture, add 0.1 mol of ethylenediamine and 0.4 mol of phosphorous acid.

-

Stir the mixture to dissolve the solids and then heat to reflux for 2 hours.

-

After the initial reflux period, add 0.4 mol of 37% formaldehyde solution dropwise to the reaction mixture.

-

Continue to reflux the resulting mixture for an additional 4 hours.

-

After the second reflux period, allow the solution to cool to room temperature. The crude EDTMP product may precipitate out of the solution.

-

The product can be further purified by recrystallization. This involves dissolving the crude product in an aqueous base (e.g., ammonium hydroxide) and then re-precipitating it by adding the solution to a heated acidic solution (e.g., 3 M HCl) under vigorous stirring.[4]

-

The purified EDTMP crystals are then filtered, washed with deionized water, and dried.

Characterization: The structure and purity of the synthesized EDTMP can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Infrared (IR) spectroscopy. The purity can also be assessed by High-Performance Liquid Chromatography (HPLC).[5]

Chelation and Complex Stability

A defining feature of EDTMP is its exceptional ability to form stable complexes with a wide range of metal ions. This is attributed to the presence of multiple phosphonic acid groups and two nitrogen atoms, which can coordinate with a metal ion. The chelation capacity of EDTMP is notably stronger than that of EDTA, particularly with copper ions, for which it has the largest complexation constant among all chelating agents.[2]

Acid-Base Properties

-

logβ₁ = 12.90 (literature value)

-

logβ₂ = 22.69

-

logβ₃ = 30.54

-

logβ₄ = 36.93

-

logβ₅ = 42.15

-

logβ₆ = 45.02

-

logβ₇ = 46.14[6]

Stability Constants of Metal-EDTMP Complexes

The stability of metal-EDTMP complexes is a critical parameter for its various applications. The following table summarizes the logarithmic stability constants (log K) for several metal-EDTMP complexes.

| Metal Ion | log K | Conditions | Reference |

| Sm³⁺ | 22.62 | 37°C | [6] |

| Sm³⁺ | 20.71 | 25°C, 0.15 M NaCl | [7] |

| Y³⁺ | 19.19 | 25°C, 0.15 M NaCl | [7] |

| Cu²⁺ | 19.36 | 25°C | [7] |

| Ca²⁺ | 8.71 | 25°C | [7] |

Applications of EDTMP

The strong chelating and anti-corrosion properties of EDTMP make it a valuable compound in a diverse range of applications.

Water Treatment: Scale and Corrosion Inhibition

EDTMP is widely used in industrial water systems, such as cooling towers and boilers, to prevent the formation of mineral scale and to inhibit corrosion.[1] Its corrosion inhibition is reported to be 3 to 5 times more effective than that of inorganic polyphosphates.[1]

Mechanism of Action:

-

Scale Inhibition: EDTMP functions as a "threshold inhibitor," meaning that even at sub-stoichiometric concentrations, it can effectively prevent the precipitation of mineral salts like calcium carbonate and calcium sulfate. It achieves this by adsorbing onto the growing crystal surfaces, distorting their crystal lattice and preventing further growth.

-

Corrosion Inhibition: EDTMP forms a protective film on the metal surface by chelating with metal ions from the surface, thereby preventing the electrochemical reactions that lead to corrosion.

Materials:

-

Mild steel coupons of known dimensions and surface area

-

Corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄)

-

Various concentrations of EDTMP inhibitor solution

-

Analytical balance

-

Water bath or thermostat

Procedure:

-

Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.

-

Accurately weigh the prepared coupons (W_initial).

-

Immerse the coupons in the corrosive medium with and without different concentrations of EDTMP.

-

Maintain the temperature of the solution at a constant value (e.g., 30°C) for a specified immersion period (e.g., 6, 12, 24 hours).[8]

-

After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., by scrubbing with a soft brush in a solution containing a cleaning agent like urotropine), wash with deionized water and acetone, and then dry.

-

Weigh the cleaned and dried coupons (W_final).

-

Calculate the weight loss (ΔW) as: ΔW = W_initial - W_final

-

Calculate the corrosion rate (CR) in units such as mg cm⁻² h⁻¹: CR = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.[9]

-

Calculate the inhibition efficiency (IE%) as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.[9][10]

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)

-

Corrosive medium (e.g., 1 M HCl)

-

Various concentrations of EDTMP inhibitor solution

Procedure:

-

Prepare the mild steel working electrode by polishing and cleaning as described in the weight loss method.

-

Assemble the three-electrode cell with the corrosive medium.

-

Immerse the working electrode in the solution and allow the open-circuit potential (OCP) to stabilize.

-

Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Record the polarization curve (log current density vs. potential).

-

Repeat the measurement for the corrosive medium containing different concentrations of EDTMP.

-

Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel plots by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.

-

Calculate the inhibition efficiency (IE%) as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inhibitor is the corrosion current density in the presence of the inhibitor.

Medical Applications: Radiopharmaceuticals

EDTMP is a crucial ligand in nuclear medicine for the preparation of radiopharmaceuticals used in the palliative treatment of bone pain from metastatic cancer.[5] The anti-cancer drug Samarium (¹⁵³Sm) lexidronam is derived from EDTMP.[1] The high affinity of the phosphonate groups for the calcium in the bone matrix allows for the targeted delivery of radionuclides to sites of active bone formation, such as bone metastases.

Other Applications

-

Detergents and Cleaning Agents: EDTMP is used as a sequestering agent to inactivate metal ions in hard water, preventing them from interfering with the cleaning action of detergents.

-

Textile Industry: It acts as a chelating agent and a stabilizer for peroxide bleaches.

-

Semiconductor Industry: It is used as a detergent for cleaning semiconductor chips during the manufacturing of integrated circuits.[2]

Toxicology and Safety

EDTMP is generally considered to be of low toxicity. An oral LD50 of 6900 mg/kg for rats has been reported for a 25% suspension in corn oil. However, as a corrosive solid, it can cause severe skin burns and eye damage.[4] It may also cause respiratory irritation.[11] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling the compound.[4]

Conclusion

Ethylenediaminetetra(methylenephosphonic acid) is a highly effective chelating agent with a broad spectrum of applications. Its strong affinity for metal ions, coupled with its excellent scale and corrosion inhibition properties, makes it an indispensable component in various industrial processes. Furthermore, its role in the development of targeted radiopharmaceuticals highlights its significance in the medical field. This guide has provided a detailed overview of the core technical aspects of EDTMP, offering valuable information for researchers and professionals working with this versatile compound.

References

- 1. EDTMP - Wikipedia [en.wikipedia.org]

- 2. ETHYLENEDIAMINE TETRA METHYLENE PHOSPHONIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. Ethylenediaminetetra(methylenephosphonic acid) | C6H20N2O12P4 | CID 15025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FI103118B - Improved process for the preparation of ethylenediamine tetra (methylene phosphonic acid) - Google Patents [patents.google.com]

- 5. Synthesis of Ethylene diamine tetra methylene phosphonic acid EDTMP [inis.iaea.org]

- 6. Determination of the stability constants of Sm-EDTMP and their speciation in plasma model [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. Sustainable corrosion prevention of mild steel in acidic media with Rumex Nepalensis herb extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. noveltyjournals.com [noveltyjournals.com]

- 11. afgsci.com [afgsci.com]

A Technical Guide to the Synthesis and Purification of Ethylenediaminetetra(methylenephosphonic acid) (EDTMP)

Introduction: Ethylenediaminetetra(methylenephosphonic acid), or EDTMP, is a potent chelating agent and the phosphonate analog of the well-known Ethylenediaminetetraacetic acid (EDTA).[1] As a nitrogenous organic polyphosphonic acid, EDTMP exhibits exceptional stability, high-temperature tolerance, and a remarkable ability to chelate a wide range of metal ions.[1] Its capacity to form stable complexes, particularly with lanthanides, makes it an indispensable ligand in various fields.[2] Applications range from an anti-scaling and anti-corrosion agent in industrial water treatment systems to a critical component in the formulation of therapeutic radiopharmaceuticals for bone pain palliation.[1][3][4] For drug development and clinical applications, achieving high purity (often exceeding 99%) is paramount, necessitating robust and reproducible synthesis and purification protocols.[5][6]

This technical guide provides an in-depth overview of the common methodologies for synthesizing and purifying EDTMP, tailored for researchers, chemists, and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate a comprehensive understanding of the processes.

Synthesis of EDTMP via Modified Mannich Reaction

The most prevalent method for synthesizing EDTMP is a modified Mannich-type reaction.[2][7] This one-step process involves the reaction of ethylenediamine, phosphorous acid, and formaldehyde in the presence of a strong mineral acid, typically hydrochloric acid (HCl).[2][3]

Experimental Protocol: Synthesis

The following protocol is a representative example of the modified Mannich reaction for EDTMP synthesis.[2][3][5]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine phosphorous acid and concentrated hydrochloric acid. Stir the mixture until the phosphorous acid is fully dissolved. For larger scales, this may cause an initial drop in temperature.[5]

-

Addition of Amine: Add ethylenediamine (or ethylenediamine dihydrochloride) to the acidic solution.[2][5]

-

Initiate Reflux: Heat the mixture with vigorous stirring. As the temperature approaches 60°C, the evolution of HCl gas may be observed. Continue heating until the mixture reaches a steady reflux (approximately 100-105°C).[3][5]

-

Phosphonomethylation: Once the solution is refluxing, begin the dropwise addition of an aqueous formaldehyde solution (typically 37%).[2][3]

-

Reaction Completion: After the formaldehyde addition is complete, maintain the reaction mixture at reflux for an additional 4 hours to ensure the reaction proceeds to completion.[2][3]

-

Cooling: After the reflux period, remove the heat source and allow the resulting solution of crude EDTMP to cool to room temperature.[2]

Data Presentation: Synthesis Reagents

The quantities of reagents can be scaled as needed. The table below provides examples from laboratory-scale syntheses.

| Reagent | Example 1[2] | Example 2[5] | Role |

| Ethylenediamine | 0.1 mol | - | Amine Source |

| Ethylenediamine Dihydrochloride | - | 271 g | Amine Source |

| Phosphorous Acid | 0.4 mol | 755 g | Phosphonating Agent |

| Formaldehyde (37%) | 0.4 mol | - | Methylene Bridge Source |

| Hydrochloric Acid (37%) | 50 mL | 1.2 L | Acid Catalyst & Solvent |

| Water | 100 mL | - | Solvent |

Purification of EDTMP by Recrystallization

Crude EDTMP synthesized via the Mannich reaction contains unreacted starting materials and by-products. For pharmaceutical applications, a high degree of purity is essential.[8] The most effective purification method is recrystallization, which leverages the poor solubility of EDTMP in acidic aqueous solutions.[5][9]

References

- 1. ETHYLENEDIAMINE TETRA METHYLENE PHOSPHONIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 3. procurementresource.com [procurementresource.com]

- 4. EDTMP - Wikipedia [en.wikipedia.org]

- 5. FI103118B - Improved process for the preparation of ethylenediamine tetra (methylene phosphonic acid) - Google Patents [patents.google.com]

- 6. CN1091744A - The method for preparing ethylenediamine tetraacetic (methylene phosphonic acid) - Google Patents [patents.google.com]

- 7. Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to Ethylenediaminetetra(methylenephosphonic acid) (EDTMP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediaminetetra(methylenephosphonic acid), commonly known as EDTMP, is a potent chelating agent and the phosphonate analogue of ethylenediaminetetraacetic acid (EDTA). Its strong affinity for metal ions has led to its application in various industrial and medical fields. In the realm of drug development, EDTMP is a critical component of several therapeutic and diagnostic radiopharmaceuticals, particularly those targeting bone metastases. This technical guide provides a comprehensive overview of EDTMP, including its chemical identity, quantitative data on its metal chelation, detailed experimental protocols for its synthesis and radiolabeling, and a workflow for its application in radiopharmaceutical production.

Chemical Identity

-

IUPAC Name: {Ethane-1,2-diylbis[nitrilobis(methylene)]}tetrakis(phosphonic acid)

-

CAS Number: 1429-50-1[1]

-

Molecular Formula: C₆H₂₀N₂O₁₂P₄

-

Molecular Weight: 436.12 g/mol

Quantitative Data: Metal Ion Chelation

The efficacy of EDTMP as a chelating agent is quantified by its stability constants (log K) with various metal ions. A higher log K value indicates a more stable complex. The stability of these complexes is crucial for their in vivo behavior, particularly for radiopharmaceuticals, where the metal radionuclide must remain chelated to the EDTMP molecule to ensure targeted delivery and minimize off-target effects.

| Metal Ion | Log K (Stability Constant) | Conditions | Reference |

| Sm(III) | 22.62 | 37.0 ± 0.1 °C | [2] |

| Sm(III) | 20.71 | 25 °C, 0.15 M NaCl | [3] |

| Y(III) | 19.19 | 25 °C, 0.15 M NaCl | [3] |

| Cu(II) | 19.36 | 25 °C, 0.15 M NaCl | [3] |

| Ca(II) | 8.71 | 25 °C, 0.15 M NaCl | [3] |

Experimental Protocols

Synthesis of EDTMP via a Modified Mannich-type Reaction

This protocol describes the synthesis of EDTMP from ethylenediamine, phosphorous acid, and formaldehyde.

Materials:

-

Ethylenediamine

-

Phosphorous acid

-

Concentrated Hydrochloric Acid (HCl)

-

Formaldehyde solution (37%)

-

Deionized water

-

Methanol

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve phosphorous acid in concentrated HCl under a nitrogen atmosphere.

-

Slowly add ethylenediamine dropwise to the mixture while stirring.

-

Heat the mixture to reflux.

-

Add formaldehyde solution (37%) dropwise to the refluxing mixture.

-

Continue refluxing for approximately 4 hours.

-

After reflux, evaporate the boiling suspension under vacuum.

-

Recrystallize the resulting residue from a water/methanol mixture to obtain the final product.

-

The purity of the synthesized EDTMP can be confirmed by HPLC, and its structure can be characterized using IR and NMR spectroscopy.[4]

Preparation and Quality Control of ¹⁷⁷Lu-EDTMP for Therapeutic Use

This protocol outlines the steps for radiolabeling EDTMP with Lutetium-177 (¹⁷⁷Lu) and the subsequent quality control measures.

Materials:

-

EDTMP

-

¹⁷⁷LuCl₃ solution

-

Sodium Hydroxide (NaOH) solution (1 M)

-

Ultrapure water

-

Phosphate buffer (0.05 M, pH 5.5)

-

0.22 µm membrane filter

-

ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips or Whatman 3MM chromatography paper

-

Mobile phase: NH₄OH (56%) : Methanol (100%) : Water (100%) in a 0.2:2:4 (v/v/v) ratio

-

Radio-TLC scanner

Procedure:

Part A: Radiolabeling

-

Prepare a stock solution of EDTMP (e.g., 50 mg/mL) by dissolving it in 1 M NaOH and diluting with ultrapure water.

-

In a sterile vial, add a specific amount of the EDTMP solution (e.g., to achieve a desired Lu:EDTMP molar ratio, typically ranging from 1:5 to 1:15).[5]

-

Add the required activity of ¹⁷⁷LuCl₃ solution to the EDTMP solution.

-

Allow the reaction to proceed at room temperature for 60 minutes.[5]

-

Adjust the pH of the final solution to a range of 7.0-8.5 using the phosphate buffer.[5]

-

Pass the final solution through a 0.22 µm membrane filter for sterilization.[5]

Part B: Quality Control

-

Radiochemical Purity Determination:

-

Spot a small amount of the final ¹⁷⁷Lu-EDTMP solution onto an ITLC-SG strip.

-

Develop the chromatogram using the specified mobile phase.

-

In this system, the ¹⁷⁷Lu-EDTMP complex moves with the solvent front, while free ¹⁷⁷Lu³⁺ remains at the origin.

-

Scan the strip using a radio-TLC scanner to determine the percentage of radioactivity associated with the product and any impurities. A radiochemical purity of >99% is typically achieved.[3][5]

-

-

Stability Studies:

-

The stability of the ¹⁷⁷Lu-EDTMP complex can be assessed by performing radiochemical purity tests at various time points after preparation (e.g., up to 48 hours) while storing the product at room temperature.[5]

-

Stability in human serum can also be evaluated by incubating the complex with serum at 37°C and performing ITLC analysis at different intervals.[5]

-

-

Sterility and Apyrogenicity:

-

Sterility testing should be performed on random samples after the decay of radioactivity.

-

The Limulus Amebocyte Lysate (LAL) test is used to ensure the absence of pyrogens.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation and quality control of the ¹⁷⁷Lu-EDTMP radiopharmaceutical.

Caption: Workflow for the preparation and quality control of ¹⁷⁷Lu-EDTMP.

Signaling Pathway and Mechanism of Action in Bone Metastases

The therapeutic efficacy of radiolabeled EDTMP, such as ¹⁷⁷Lu-EDTMP, in the palliation of pain from bone metastases is based on its targeted delivery of radiation to sites of high bone turnover.

Caption: Mechanism of action of radiolabeled EDTMP in bone metastases.

Conclusion

EDTMP is a versatile and powerful chelating agent with significant applications in drug development, particularly in the formulation of radiopharmaceuticals for bone-targeted therapies. Its strong affinity for metal ions, coupled with the favorable pharmacokinetics of its radiolabeled complexes, makes it an invaluable tool for researchers and clinicians. The detailed protocols and quantitative data provided in this guide are intended to support the continued research and development of EDTMP-based agents for the diagnosis and treatment of skeletal diseases.

References

- 1. Determination of Ethylenediaminetetraacetic Acid from Swine Organs, Feces, Urine, and Plasma by Liquid Chromatography T… [ouci.dntb.gov.ua]

- 2. Determination of the stability constants of Sm-EDTMP and their speciation in plasma model [inis.iaea.org]

- 3. Production, Quality Control and Pharmacokinetic Studies of (177)Lu-EDTMP for Human Bone Pain Palliation Therapy Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Ethylene diamine tetra methylene phosphonic acid EDTMP [inis.iaea.org]

- 5. Production, Quality Control and Pharmacokinetic Studies of 177Lu-EDTMP for Human Bone Pain Palliation Therapy Trials - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Chelation: A Technical Guide to the Mechanism of Metal Ion Sequestration by EDTMP

For Researchers, Scientists, and Drug Development Professionals

Ethylenediamine-N,N,N',N'-tetrakis(methylenephosphonic acid), or EDTMP, is a powerful chelating agent with significant applications in various scientific and industrial fields, including medicine and water treatment.[1][2] Its high affinity for a wide range of metal ions is central to its efficacy. This technical guide delves into the core mechanism of metal ion chelation by EDTMP, providing a comprehensive overview of its coordination chemistry, the stability of the resulting complexes, and the experimental methodologies used to characterize these interactions.

The Chelator: Structure and Protonation of EDTMP

EDTMP is the phosphonate analogue of the well-known chelating agent EDTA.[1] Its structure consists of an ethylenediamine backbone with four methylenephosphonic acid groups. These phosphonate groups, along with the two tertiary nitrogen atoms, act as the coordination sites for metal ions. The protonation state of EDTMP is highly dependent on the pH of the solution, which in turn significantly influences its chelation capabilities. The protonation constants (pKₐ values) of EDTMP have been determined using techniques such as pH-potentiometry and ³¹P NMR spectroscopy.[3]

Below is a diagram illustrating the fully protonated structure of EDTMP.

Caption: Structure of Ethylenediamine-N,N,N',N'-tetrakis(methylenephosphonic acid) (EDTMP).

The Chelation Mechanism: A Multi-Point Attachment

The chelation of a metal ion by EDTMP is a dynamic process involving the coordination of the metal ion with multiple donor atoms of the EDTMP molecule. The two nitrogen atoms of the ethylenediamine bridge and the oxygen atoms of the phosphonate groups are the primary binding sites.[4] The flexibility of the EDTMP molecule allows it to wrap around the metal ion, forming a stable, cage-like structure. This multi-dentate binding is known as the chelate effect, which results in a significantly more stable complex than if the metal were to bind to individual ligands.

The following diagram illustrates the general mechanism of metal ion chelation by EDTMP.

Caption: Generalized mechanism of metal ion chelation by EDTMP.

The coordination number and the geometry of the resulting metal-EDTMP complex depend on the specific metal ion, its oxidation state, and the pH of the solution. For instance, with transition metal ions, both nitrogen atoms of the EDTMP coordinate to the metal ion.[4] In the case of lanthanide complexes, NMR studies suggest a time-averaged symmetry with long-lived lanthanum-nitrogen bonds and short-lived lanthanum-oxygen bonds.[5]

Quantitative Aspects of Chelation: Stability Constants

The strength of the interaction between EDTMP and a metal ion is quantified by the stability constant (log K) of the complex. A higher log K value indicates a more stable complex. These constants are crucial for predicting the behavior of EDTMP in various environments, including biological systems. The stability constants are typically determined at a specific temperature and ionic strength.

| Metal Ion | log K (ML) | Conditions | Reference |

| Sm(III) | 20.71 | 0.15 M NaCl, 25 °C | [3] |

| Y(III) | 19.19 | 0.15 M NaCl, 25 °C | [3] |

| Cu(II) | 19.36 | 0.15 M NaCl, 25 °C | [3] |

| Ca(II) | 8.71 | 0.15 M NaCl, 25 °C | [3] |

| Ho(III) | 20.22 | 0.1 M NaCl, 25 °C | [3] |

| Fe(III) | - | 0.2 M NaCl, 25°C | [6] |

| Al(III) | - | 0.2 M KCl, 25 °C | [7] |

| V(IV)O | - | 0.2 M KCl, 25 °C | [7] |

Note: For Fe(III), Al(III), and V(IV)O, the formation of various protonated and dinuclear species makes a single log K (ML) value less representative. Please refer to the cited literature for detailed speciation data.

Experimental Protocols for Studying Chelation

The characterization of metal-EDTMP complexes and the determination of their stability constants rely on a variety of experimental techniques.

Potentiometric Titration

This is a primary method for determining the protonation constants of the ligand and the stability constants of the metal complexes.

Methodology:

-

Solution Preparation: Prepare standard solutions of the metal ion, EDTMP, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. The ionic strength of the solutions is kept constant using a background electrolyte like KCl or NaCl.[8]

-

Calibration: Calibrate the pH electrode system using standard buffer solutions.

-

Titration: A solution containing the metal ion and EDTMP is titrated with the standard base solution. The potential (or pH) of the solution is measured after each addition of the titrant.

-

Data Analysis: The resulting titration curve (pH vs. volume of base added) is analyzed using computer programs like PSEQUAD or Hyperquad to calculate the protonation and stability constants.[6][9]

The following diagram illustrates a typical workflow for a potentiometric titration experiment.

Caption: Workflow for potentiometric titration to determine stability constants.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structure and bonding within the metal-EDTMP complex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹H NMR are particularly useful for studying the coordination environment of the phosphonate groups and the ethylenediamine backbone, respectively.[4][5] Changes in the chemical shifts upon complexation provide insights into which donor atoms are involved in binding.[5]

-

UV-Visible Spectroscopy: This technique can be used to monitor the formation of the complex, especially for transition metal ions that have characteristic absorption bands. Competition reactions followed by spectrophotometry can also be employed to determine stability constants.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify changes in the vibrational frequencies of the phosphonate and amine groups upon coordination to a metal ion.

Influence on Signaling Pathways

The direct interaction of EDTMP with specific signaling pathways is not extensively documented. However, its potent metal chelating properties can indirectly influence cellular signaling by modulating the concentrations of essential metal ions that act as cofactors for various enzymes involved in signaling cascades. For example, by sequestering divalent cations like Ca²⁺ and Zn²⁺, EDTMP could potentially impact the activity of calmodulin, protein kinases, and phosphatases, which are key regulators of numerous cellular processes. Further research is needed to elucidate the specific effects of EDTMP on intracellular signaling networks.

Conclusion

The chelation of metal ions by EDTMP is a complex process governed by the principles of coordination chemistry. The multidentate nature of EDTMP leads to the formation of highly stable complexes with a wide array of metal ions. The stability and structure of these complexes can be thoroughly investigated using a combination of potentiometric and spectroscopic techniques. A deep understanding of the mechanism of metal ion chelation by EDTMP is essential for the rational design of new drugs and therapeutic agents, as well as for the optimization of its industrial applications.

References

- 1. EDTMP - Wikipedia [en.wikipedia.org]

- 2. About Aquapharm Chemicals - Chemical Manufacturers [aquapharm-india.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nuclear magnetic resonance study of ethylenediaminetetrakis(methylenephosphonic acid) and some metal complexes (Journal Article) | OSTI.GOV [osti.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. cost-nectar.eu [cost-nectar.eu]

- 9. Determination of the stability constants of Sm-EDTMP and their speciation in plasma model [inis.iaea.org]

Solubility of Ethylenediaminetetra(methylenephosphonic acid) in various solvents

An In-depth Technical Guide on the Solubility of Ethylenediaminetetra(methylenephosphonic acid)

Abstract

This technical guide provides a comprehensive overview of the solubility of Ethylenediaminetetra(methylenephosphonic acid) (EDTMP). It is intended for researchers, scientists, and professionals in drug development and other relevant industries. This document details the solubility of EDTMP in its acid form and as its corresponding salts in various solvents. A generalized, detailed experimental protocol for determining the solubility of sparingly soluble phosphonic acids like EDTMP is provided, along with a visual representation of the experimental workflow.

Introduction to Ethylenediaminetetra(methylenephosphonic acid) (EDTMP)

Ethylenediaminetetra(methylenephosphonic acid), also known as EDTMP, is an organophosphorus compound with the chemical formula C₆H₂₀N₂O₁₂P₄. It is the phosphonate analog of the well-known chelating agent EDTA. EDTMP is a nitrogenous organic polyphosphonic acid that presents as a white crystalline powder at room temperature, with a melting point in the range of 215-217°C.[1][2][3] Due to its strong metal ion chelation properties, EDTMP and its salts are widely used in various applications, including as scale and corrosion inhibitors in industrial water treatment, as detergents for semiconductor chips, and as carrying agents for radioelements in the medical field.[1][2][4]

Solubility Profile of EDTMP

The solubility of EDTMP is highly dependent on whether it is in its acidic form or as a salt. The free acid has limited solubility in water, while its salts are significantly more soluble.

Solubility of EDTMP Acid

EDTMP in its acid form is characterized by its low solubility in aqueous solutions at room temperature.

| Solvent | Temperature | Solubility |

| Water | Room Temperature | < 5% |

| Ammonia | Room Temperature | Readily Soluble |

Table 1: Solubility of Ethylenediaminetetra(methylenephosphonic acid) (Acid Form). Data sourced from[1][2][3][5].

Solubility of EDTMP Salts

The sodium salts of EDTMP, often referred to as EDTMPS, are noted for their high solubility in water.[6] For instance, the pentasodium salt of EDTMP (EDTMP•Na5) is fully soluble in water.[7] These salts are often supplied in an aqueous solution form for commercial applications.[3][4]

| Salt Form | Solvent | Solubility |

| Sodium Salts (general) | Water | Good solubility |

| Pentasodium Salt | Water | Fully soluble |

Table 2: Solubility of Ethylenediaminetetra(methylenephosphonic acid) Salts. Data sourced from[6][7].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a sparingly soluble solid such as EDTMP in a given solvent. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute in a saturated solution at a constant temperature.

Principle

A saturated solution of the compound of interest is prepared by adding an excess amount of the solid to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. After equilibrium, the undissolved solid is separated from the solution. The concentration of the solute in the clear supernatant is then determined using a suitable analytical method.

Apparatus and Reagents

-

Apparatus:

-

Analytical balance

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Volumetric flasks and pipettes

-

pH meter

-

Drying oven

-

-

Reagents:

-

Ethylenediaminetetra(methylenephosphonic acid) (high purity)

-

Selected solvent(s) (e.g., deionized water, ammonia solution)

-

Reagents for the chosen analytical method (e.g., standard titrant for titration)

-

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of EDTMP to a known volume of the solvent in a sealable container (e.g., a screw-cap flask or vial). The excess of solid is crucial to ensure that a saturated solution is formed.

-

Seal the container to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, the sample can be centrifuged at a controlled temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid disturbing the sediment.

-

For further clarification, the collected supernatant can be filtered through a syringe filter that is compatible with the solvent.

-

-

Quantification of Dissolved EDTMP: The concentration of EDTMP in the filtered supernatant can be determined by various analytical techniques. The choice of method will depend on the required accuracy and the available instrumentation.

-

Gravimetric Analysis:

-

Accurately weigh an empty, dry container.

-

Transfer a known volume of the clear supernatant to the container.

-

Evaporate the solvent completely in a drying oven at a temperature below the decomposition point of EDTMP.

-

Once all the solvent has been removed, cool the container in a desiccator and weigh it again.

-

The mass of the dissolved EDTMP is the difference between the final and initial weights of the container. The solubility can then be calculated in terms of mass per volume of solvent.

-

-

Acid-Base Titration:

-

Since EDTMP is a polyprotic acid, its concentration can be determined by titration with a standardized solution of a strong base (e.g., NaOH).

-

Transfer a known volume of the supernatant to a beaker or flask.

-

Add a suitable indicator or use a pH meter to monitor the pH change during the titration.

-

Titrate the sample with the standardized base until the equivalence point is reached.

-

Calculate the concentration of EDTMP based on the volume of titrant used and the stoichiometry of the acid-base reaction.

-

-

Conductometric Method:

-

This method is suitable for determining the solubility of sparingly soluble salts in water by measuring the electrical conductivity of the saturated solution.

-

A calibration curve of conductivity versus known concentrations of the substance is first prepared.

-

The conductivity of the saturated solution is then measured, and the concentration is determined from the calibration curve.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

Thermal Stability and Degradation of Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) is a versatile chelating agent with applications ranging from industrial water treatment to medicine, notably as a ligand for radiopharmaceuticals.[1][2][3][4][5][6] Its efficacy and safety in these applications are intrinsically linked to its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the thermal behavior of EDTMP, including its melting point, decomposition temperature, and a proposed thermal degradation pathway. The document summarizes available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the degradation process to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Thermal Properties of EDTMP

EDTMP is a white crystalline powder at room temperature.[3][5][7] It is known to possess good thermal stability, making it suitable for various applications where it might be subjected to elevated temperatures.

Melting and Decomposition

Key thermal parameters for EDTMP are its melting point and decomposition temperature. Commercially available information indicates that EDTMP has a melting point in the range of 215-217°C.[3][5][7] The decomposition of the dry product has been reported to occur at a slightly higher temperature, between 223-228°C. This narrow window between melting and decomposition suggests that the molten state of EDTMP is not stable and rapidly proceeds to degrade. For practical purposes, EDTMP is considered to have excellent scale inhibition ability and stability up to 200°C in aqueous solutions.[1][6][7]

Thermogravimetric Analysis (TGA)

Table 1: Representative Thermogravimetric Analysis (TGA) Data for EDTMP

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 200 | < 1% | Loss of adsorbed moisture |

| 200 - 220 | 1 - 5% | Onset of decomposition |

| 220 - 300 | 5 - 40% | Major decomposition phase |

| 300 - 500 | 40 - 70% | Continued decomposition and char formation |

| > 500 | > 70% | Residual char decomposition |

Note: This data is representative and intended for illustrative purposes. Actual experimental values may vary based on sample purity, heating rate, and atmospheric conditions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting and decomposition. A DSC thermogram for EDTMP would be expected to show a sharp endothermic peak corresponding to its melting point, immediately followed by an exothermic or complex series of peaks associated with its decomposition.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for EDTMP

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~215 | ~217 | (Endothermic) |

| Decomposition | ~220 | Varies | (Exothermic/Complex) |

Note: This data is representative. The enthalpy values would need to be determined experimentally.

Thermal Degradation Pathway

The thermal degradation of aminophosphonates like EDTMP is complex. While a definitive, experimentally verified thermal degradation pathway for EDTMP is not extensively documented, a plausible mechanism can be proposed based on the known chemistry of similar compounds. The degradation is likely to proceed through the cleavage of the C-N and C-P bonds.

At elevated temperatures, the initial step is likely the cleavage of the ethylenediamine bridge, leading to the formation of smaller aminophosphonate fragments. Subsequent or parallel cleavage of the methylene-phosphonate C-P bond would lead to the release of phosphorus-containing species, likely in the form of phosphoric acid and its derivatives, and nitrogen-containing organic fragments.

Caption: Proposed thermal degradation pathway for EDTMP.

Experimental Protocols

To assess the thermal stability and degradation of EDTMP, standardized experimental protocols for TGA and DSC are essential.

Thermogravimetric Analysis (TGA) Protocol

A typical TGA experiment for analyzing EDTMP would involve the following steps:

Caption: A standard workflow for TGA analysis of EDTMP.

-

Sample Preparation: Accurately weigh 5-10 mg of dry EDTMP powder into a ceramic or platinum TGA pan.[8]

-

Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[8][9]

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of around 600-800°C at a constant heating rate, typically 10°C/min.[10][11]

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at different temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol

A standard DSC experiment to characterize the thermal transitions of EDTMP would be as follows:

Caption: A standard workflow for DSC analysis of EDTMP.

-

Sample Preparation: Weigh 2-5 mg of EDTMP powder into an aluminum DSC pan and hermetically seal it.[9][12] An empty sealed pan should be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min.[9]

-

Heating Program: Heat the sample at a controlled rate, typically 10°C/min, from ambient temperature to a temperature above its decomposition point (e.g., 300°C).[13]

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition). Determine the onset temperatures, peak temperatures, and the enthalpy of these transitions by integrating the peak areas.[9][13]

Conclusion

Ethylenediamine tetra(methylene phosphonic acid) exhibits good thermal stability up to 200°C, with a melting point of 215-217°C and subsequent decomposition above 220°C.[3][5][7] Understanding the thermal behavior of EDTMP is critical for its safe and effective use in various applications. While a detailed experimental dataset for the thermal analysis of EDTMP is not widely published, this guide provides a framework based on available information and data from related compounds. The proposed degradation pathway and experimental protocols offer a solid foundation for researchers and professionals working with this important chelating agent. Further experimental work is encouraged to precisely quantify the thermal degradation kinetics and definitively identify the resulting degradation products.

References

- 1. EDTMP - Wikipedia [en.wikipedia.org]

- 2. Ethylenediaminetetra(methylenephosphonic acid) | C6H20N2O12P4 | CID 15025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EDTMPA,Ethylene Diamine Tetra (Methylene Phosphonic Acid) (Solid) [irochelating.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP - IRO Water [irowater.com]

- 6. Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium;EDTMPS;EDTMP;EDTMPA;CAS No.1429-50-1;EDTPO - made in China [thwater.net]

- 7. ETHYLENEDIAMINE TETRA METHYLENE PHOSPHONIC ACID - Ataman Kimya [atamanchemicals.com]

- 8. epfl.ch [epfl.ch]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. 2.5. Thermogravimetric Analysis (TGA) [bio-protocol.org]

- 11. m.youtube.com [m.youtube.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. web.williams.edu [web.williams.edu]

A Technical Guide to the Spectroscopic Analysis of Ethylenediaminetetra(methylenephosphonic acid) (EDTMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetra(methylenephosphonic acid) (EDTMP) is a polyphosphonic acid and a structural analog of ethylenediaminetetraacetic acid (EDTA).[1] Its strong metal chelating properties make it a compound of significant interest in various fields, including as a scale and corrosion inhibitor in water treatment and as a component of radiopharmaceuticals for bone imaging and therapy.[2] A thorough characterization of EDTMP is crucial for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools in this regard.

Spectroscopic Data Presentation

The following tables provide a structured format for the presentation of NMR and IR spectroscopic data for EDTMP. Researchers should populate these tables with their experimentally determined values.

Table 1: ¹H NMR Spectroscopic Data for EDTMP

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| e.g., 3.5 | e.g., t | e.g., -CH₂-N |

| e.g., 2.8 | e.g., d | e.g., -CH₂-P |

Table 2: ¹³C NMR Spectroscopic Data for EDTMP

| Chemical Shift (δ) ppm | Assignment |

| e.g., 55 | e.g., -CH₂-N |

| e.g., 50 | e.g., -CH₂-P |

Table 3: ³¹P NMR Spectroscopic Data for EDTMP

| Chemical Shift (δ) ppm | Assignment |

| e.g., 15 | e.g., -PO₃H₂ |

Table 4: IR Spectroscopic Data for EDTMP

| Wavenumber (cm⁻¹) | Assignment |

| e.g., 3400 | e.g., O-H stretch (phosphonic acid) |

| e.g., 2950 | e.g., C-H stretch |

| e.g., 1200 | e.g., P=O stretch |

| e.g., 1050 | e.g., P-O stretch |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra of EDTMP to elucidate its molecular structure.

Materials:

-

Ethylenediaminetetra(methylenephosphonic acid) (EDTMP)

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of EDTMP.

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

³¹P NMR: Acquire the phosphorus spectrum using proton decoupling.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale. For ¹H NMR in D₂O, the residual HDO peak can be used as a reference (δ ≈ 4.79 ppm). For ¹³C and ³¹P NMR, an external standard or the instrument's internal reference can be used.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in EDTMP.

Materials:

-

Ethylenediaminetetra(methylenephosphonic acid) (EDTMP)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr to remove any moisture.

-

Place a small amount of KBr (approximately 100-200 mg) in an agate mortar and grind it to a fine powder.

-

Add a small amount of EDTMP (approximately 1-2 mg) to the KBr powder.

-

Grind the mixture thoroughly to ensure it is homogenous.

-

Place the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce an absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with known functional group frequencies to confirm the structure of EDTMP.

-

Mandatory Visualizations

Caption: NMR Spectroscopy Experimental Workflow for EDTMP.

Caption: IR Spectroscopy Experimental Workflow for EDTMP.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of Ethylenediaminetetra(methylene phosphonic acid) (EDTMP)

Ethylenediaminetetra(methylene phosphonic acid), or EDTMP, is a versatile organophosphonic acid with significant applications in various industrial and medical fields.[1][2] As the phosphonate analog of EDTA, it exhibits excellent chelating and anti-corrosion properties.[1] This guide provides a comprehensive overview of the safety, handling, and toxicological profile of EDTMP, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

EDTMP is a nitrogenous organic polyphosphonic acid.[1] It is a white crystalline powder at room temperature with a melting point of 215-217°C.[3] While its solubility in water is limited at room temperature (less than 5%), it is readily soluble in ammonia.[3] Commercially, EDTMP is often supplied as its sodium salt, which has good water solubility.[1]

Table 1: Physical and Chemical Properties of EDTMP

| Property | Value | Reference |

| Chemical Formula | C6H20N2O12P4 | [1] |

| Molar Mass | 436.13 g/mol | [1] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 215-217°C | [3] |

| Decomposition Temperature | 223-228°C | [4] |

| Water Solubility | < 5% at room temperature (acid form) | [3] |

Safety and Handling

Proper handling and storage of EDTMP are crucial to ensure personnel safety and maintain the integrity of the compound.

EDTMP is classified as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[5][6]

Table 2: GHS Hazard Classification for EDTMP

| Hazard Class | Category | Hazard Statement | Reference |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [5] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 4 | H413: May cause long lasting harmful effects to aquatic life | [6] |

To minimize exposure, appropriate personal protective equipment should be worn when handling EDTMP. This includes:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[8]

-

Body Protection: A lab coat or coverall.[8]

-

Respiratory Protection: Use in a well-ventilated area.[6] If dust or fumes are generated, a suitable respirator should be used.[8]

In the event of exposure, the following first-aid measures should be taken:[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids. Seek medical attention if irritation persists.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5]

-

Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[5]

-

Ingestion: Wash out the mouth with water and seek medical attention. Do not induce vomiting.[6]

EDTMP should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be kept away from incompatible materials and foodstuffs.[6] During handling, avoid creating dust, and do not eat, drink, or smoke in the work area.[6] Always wash hands thoroughly after handling.[6]

Toxicity Profile

The toxicological profile of EDTMP has been evaluated through both in vitro and in vivo studies, although publicly available data on acute toxicity endpoints like LD50 is limited.

EDTMP is a known irritant to the skin and eyes.[5][7] There is no evidence to suggest that EDTMP is a sensitizer in guinea pigs.[7] Additionally, there is no evidence of mutagenicity.[7] Similar phosphonate compounds have not shown evidence of teratogenicity.[7]

EDTMP may cause long-lasting harmful effects to aquatic life.[6] This is an important consideration for the environmental fate and disposal of the compound.

A study investigating the cellular toxicity of a radiolabeled form of EDTMP, 177Lu-EDTMP, was conducted on human osteosarcoma (MG63) cells.[9]

Experimental Protocol: In Vitro Cytotoxicity of 177Lu-EDTMP on MG63 Cells

-

Cell Culture and Mineralization: Human osteosarcoma cells (MG63) were cultured. Bone mineralization was induced in the cells to mimic the target environment for this bone-seeking radiopharmaceutical.[9]

-

Cell Binding Studies: The binding of 177Lu-EDTMP to the mineralized MG63 cells was quantified.[9]

-

Toxicity Assessment: Mineralized MG63 cells were treated with varying amounts of 177Lu-EDTMP. Control groups were treated with non-radioactive Lu-EDTMP.[9]

-

Viability Assays: Cell viability was assessed using three different methods:

-

Trypan Blue dye exclusion assay

-

Lactate Dehydrogenase (LDH) release assay

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[9]

-

-

Apoptosis Studies: The mechanism of cell death was investigated through:

Results of In Vitro Study:

-

Maximum cell binding of 177Lu-EDTMP to mineralized MG63 cells was 19 ± 0.122%.[9]

-

Treatment with 37 MBq of 177Lu-EDTMP resulted in approximately 12% cell death compared to controls.[9]

-

The DNA enrichment factor, indicating apoptosis-induced DNA fragmentation, was 1.8 compared to the control.[9]

-

Western blot analysis showed a downregulation of the anti-apoptotic protein Bcl-2 and cleavage of PARP, confirming that 177Lu-EDTMP induces apoptotic cell death in these cancer cells.[9]

Visualizations

Caption: Chemical structure of EDTMP.

Caption: Workflow for in vitro cytotoxicity testing of 177Lu-EDTMP.

Caption: Relationship between hazard identification and risk management for EDTMP.

References

- 1. EDTMP - Wikipedia [en.wikipedia.org]

- 2. maxwelladditives.com [maxwelladditives.com]

- 3. Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP - IRO Water [irowater.com]

- 4. chembk.com [chembk.com]

- 5. afgsci.com [afgsci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Ethylenediaminetetra(methylenephosphonic acid) | C6H20N2O12P4 | CID 15025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. Cellular toxicity and apoptosis studies in osteocarcinoma cells, a comparison of 177Lu-EDTMP and Lu-EDTMP - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Ethylenediaminetetra(methylenephosphonic acid) (EDTMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetra(methylenephosphonic acid), or EDTMP, is a potent chelating agent and a member of the phosphonate family. Its structural similarity to the well-known ethylenediaminetetraacetic acid (EDTA) underpins its strong metal-binding capabilities.[1] This property makes it a valuable ingredient in a wide array of industrial applications, including water treatment as an anti-scaling and anti-corrosion agent, in detergents, and as a stabilizer in bleaching processes.[2][3] EDTMP's sodium salt form is typically used due to its good solubility in water.[1] Beyond industrial uses, a derivative of EDTMP, Samarium (153Sm) lexidronam, is utilized as a radiopharmaceutical for the treatment of bone pain arising from metastatic cancers. Given its widespread use, a thorough understanding of its environmental fate and biodegradability is paramount for assessing its ecological impact.

Chemical and Physical Properties

A foundational understanding of the environmental behavior of any chemical begins with its physical and chemical properties. These parameters influence its distribution in the environment, its potential for bioaccumulation, and its susceptibility to various degradation processes.

| Property | Value | Reference |

| Molecular Formula | C6H20N2O12P4 | [4] |

| Molecular Weight | 436.12 g/mol | [4] |

| Water Solubility | Sparingly soluble (acid form), sodium salt is soluble | [5] |

| pKa | Multiple values due to phosphonic acid groups |

Environmental Fate

The environmental fate of EDTMP is governed by a combination of transport and transformation processes, including photodegradation, biodegradation, and sorption to soil and sediment.

Photodegradation

Photodegradation, or the breakdown of molecules by light, is a significant pathway for the transformation of EDTMP in aquatic environments.[3] The process is primarily driven by the action of hydroxyl (•OH) and superoxide (•O2−) radicals, particularly under UV irradiation.[6]

Studies have shown that under simulated UV light, EDTMP can be degraded rapidly. The half-life of EDTMP under laboratory UV irradiation conditions has been reported to be as short as approximately 5 minutes in certain experimental setups.[3] The degradation proceeds through a stepwise cleavage of the C-N bonds, leading to the formation of several intermediate products before eventual mineralization to carbon dioxide, water, and inorganic phosphate.[7]

Key Photodegradation Products:

-

Iminodi(methylenephosphonic acid) (IDMP): A primary and major degradation product.[7]

-

Ethylaminobis(methylenephosphonic acid) (EABMP): Another significant intermediate.[7]

-

Amino(methylenephosphonic acid) (AMPA): A further breakdown product.[7]

The photodegradation process can be visualized as a sequential breakdown of the parent EDTMP molecule.

Biodegradation

The biodegradation of EDTMP is a more complex process and is highly dependent on the presence of capable microorganisms and suitable environmental conditions. Standard tests for ready biodegradability, such as those outlined in OECD Guideline 301, may not be appropriate for phosphonates like EDTMP.[8] This is due to the stoichiometric imbalance of carbon to phosphorus in the molecule, which can limit microbial growth.[8]

Consequently, tests for inherent biodegradability (e.g., OECD 302 series) are considered more relevant for assessing the potential for EDTMP to be broken down by microbial communities in environments like wastewater treatment plants.[5] These tests involve a longer exposure time and a higher concentration of microorganisms.[5] Research has led to the development of novel standardized batch tests specifically designed for assessing the biodegradability of phosphonates, which have been applied to EDTMP.[9] While it is established that certain bacterial strains can utilize phosphonates as a phosphorus source, detailed quantitative data on the rate and extent of EDTMP mineralization in soil and water under various environmental conditions remains an area of active research.

Sorption to Soil and Sediment

The extent to which EDTMP binds to soil and sediment particles, a process known as sorption, is a critical factor in determining its mobility and bioavailability in the environment. The distribution of a chemical between the solid (soil/sediment) and liquid (water) phases is quantified by the sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

The sorption behavior of chemicals in soil is often described by isotherm models, such as the Freundlich and Langmuir equations. These models relate the concentration of the chemical in the soil to its concentration in the surrounding water at equilibrium.

-

Freundlich Isotherm: An empirical model that describes non-ideal and reversible adsorption, not restricted to the formation of a monolayer.

-

Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical sites.

Currently, specific, experimentally determined Kd, Koc, or Freundlich and Langmuir constants for EDTMP in various soil and sediment types are not widely available in the public literature. This represents a significant data gap in the comprehensive environmental risk assessment of this compound.

The logical relationship for assessing the mobility of EDTMP based on its sorption characteristics can be illustrated as follows:

Ecotoxicity

The potential for a chemical to cause adverse effects on living organisms is a key component of its environmental risk assessment. Ecotoxicity is typically evaluated for organisms at different trophic levels, including algae (producers), invertebrates (primary consumers), and fish (secondary consumers).

| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | > 180 | |

| Daphnia magna (Water Flea) | EC50 | 48 hours | 157 | |

| Desmodesmus subspicatus (Green Algae) | NOEC | 72 hours | 1.8 |

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time period. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect (e.g., immobilization) in 50% of the test organisms within a specified time period. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared with the control.